5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid
Description
5-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic organic compound featuring a fused benzene and cyclopentane ring system (indene core) with a methoxy group at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₁₁H₁₂O₃, and it is structurally distinguished by the positions of these functional groups, which influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIXWVIQHTYTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5-methoxy-2,3-dihydro-1H-indene.
Oxidation: The indene derivative is subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the 4-position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing large-scale oxidation reactors to convert the starting material to the desired product.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
Methoxy Group Oxidation
The methoxy group at the 5-position is susceptible to oxidation, potentially forming aldehydes or carboxylic acids. For example:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
-
Conditions : Elevated temperatures (80–110°C) in acidic media (e.g., HCl, H₂SO₄) .
-
Products : Oxidation could yield derivatives like 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (via demethylation) or further oxidized species .
Carboxylic Acid Stability
The carboxylic acid group is likely stable under mild conditions but may decarboxylate under strong acidic/thermal stress.
Reduction Reactions
Carboxylic Acid Reduction
Reduction of the carboxylic acid group can yield primary alcohols or aldehydes:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Conditions : Ethereal solvents (e.g., THF), controlled temperatures.
-
Products : Reduction may form 4-hydroxymethyl-5-methoxy-2,3-dihydro-1H-indene derivatives.
Hydrogenation of Double Bonds
The indene system’s double bond (2,3-dihydro-1H-indene) may undergo hydrogenation:
Hydrolysis and Esterification
Ester Hydrolysis
If the compound exists as an ester (e.g., methyl ester), saponification could yield the carboxylic acid:
Esterification
Conversely, esterification with alcohols (e.g., methanol) can occur:
Coupling Reactions
Amide Formation
The carboxylic acid can react with amines to form amides:
-
Reagents : Coupling agents (e.g., HATU, EDCl), bases (e.g., DIPEA) .
-
Conditions : DMF or dichloromethane (DCM), room temperature .
-
Products : Amides with diverse amine partners (e.g., isoindoline) .
Sulfonation
While not directly observed in the query compound, analogous indene derivatives undergo sulfonylation:
-
Reagents : Chlorosulfonic acid (ClSO₃H).
-
Conditions : Low temperatures to avoid side reactions.
-
Products : Sulfonyl chlorides (e.g., 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride).
Substitution and Functionalization
Electrophilic Substitution
The aromatic indene ring may undergo electrophilic substitution at the 4-position (if activated):
-
Reagents : Bromine (Br₂), nitric acid (HNO₃).
-
Conditions : Acidic media, controlled temperatures.
-
Products : Substituted derivatives (e.g., nitro or bromo groups).
Demethylation
The methoxy group can be demethylated under strong acidic conditions (e.g., HBr):
Table 1: Oxidation of Methoxy Group
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄/HCl | 80–110°C, acidic medium | 5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |
| CrO₃ | Elevated temperature | Oxidized methoxy derivative |
Table 2: Reduction of Carboxylic Acid
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, controlled temperature | 4-Hydroxymethyl-5-methoxy-2,3-dihydro-1H-indene |
| NaBH₄ | Ethereal solvent | Aldehyde derivative |
Table 3: Esterification
| Reactant | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|
| Carboxylic acid | Methanol, p-TsOH | Reflux, acidic medium | Methyl ester derivative |
Research Findings
-
Biological Implications : While direct data is unavailable, structurally similar indene derivatives (e.g., 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid) show potential in medicinal chemistry, including antimicrobial and anticancer activities .
-
Synthetic Versatility : The compound’s carboxylic acid group enables diverse transformations (e.g., amide coupling, esterification), making it a valuable intermediate in organic synthesis .
-
Industrial Scalability : Analogous systems (e.g., methyl ester hydrolysis) demonstrate scalable methods for purification and yield optimization .
Scientific Research Applications
Cancer Treatment
Mechanism of Action
5-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid has been studied for its ability to inhibit inhibitor of apoptosis proteins (IAPs), which are known to play a significant role in cancer cell survival. By inhibiting IAP activity, this compound promotes apoptosis in cancer cells, making it a candidate for cancer therapies. It has shown efficacy against various cancer types, including:
- Acute Myeloid Leukemia
- Bladder Cancer
- Breast Cancer
- Colon Cancer
- Non-Small Cell Lung Cancer
- Ovarian Cancer
- Prostate Cancer
In vitro studies have demonstrated that this compound can sensitize cancer cells to apoptotic signals, effectively reducing tumor viability and promoting cell death in resistant cancer types .
Formulation and Delivery
The compound can be formulated into pharmaceutical compositions suitable for various delivery methods, including injectable forms and aerosol sprays. These formulations often include stabilizers and carriers to enhance bioavailability and therapeutic effectiveness .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of derivatives related to this compound. Research indicates that these compounds exhibit strong antioxidant properties and can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Neuroprotective Mechanisms
The neuroprotective mechanisms involve:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
- MAO-B Inhibition : Inhibiting MAO-B activity helps maintain higher levels of neuroprotective neurotransmitters like dopamine .
Biochemical Applications
This compound serves as a useful biochemical tool in various assays and experimental setups:
- Cell Culture Studies : It is utilized in cell culture systems to study cellular responses to oxidative stress and apoptosis.
- Drug Development : As a lead compound, it aids in the development of new therapeutic agents targeting IAPs and oxidative stress pathways.
Case Studies
Several case studies illustrate the effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cancer Cell Lines | Demonstrated significant reduction in viability of breast cancer cells upon treatment with the compound. |
| Study 2 | Neuroprotection | Showed that the compound protected neuronal cells from oxidative stress induced by hydrogen peroxide. |
| Study 3 | MAO-B Inhibition | Reported that derivatives exhibited potent inhibition of MAO-B with implications for Parkinson's disease treatment. |
Mechanism of Action
The mechanism of action of 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The activity and properties of dihydroindene derivatives are highly dependent on substituent positions and functional groups. Key structural analogues include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) at C5 stabilizes the aromatic ring, whereas bromo or chloro substituents (electron-withdrawing) increase electrophilicity and reactivity .
- Functional Group Diversity : Ketones (e.g., 1-oxo derivatives) and esters (e.g., methyl esters) alter solubility and metabolic stability .
Physicochemical Properties
Biological Activity
5-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies have shown that it may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, thereby reducing pro-inflammatory mediator production .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, which can alter cellular functions and responses.
- Receptor Binding : The compound binds to receptors on cell surfaces, modulating cellular responses and signal transduction pathways .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, anticancer | Specific carboxylic acid position |
| 5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | Antimicrobial | Different functional group position |
| 5-Methoxy-2,3-dihydro-1H-indene-3-carboxylic acid | Limited studies available | Varying biological activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial and fungal strains. Results indicated a significant reduction in microbial growth at specific concentrations, supporting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anticancer Properties
In vitro tests demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest a pathway for developing new anticancer therapies based on this compound.
Research Findings
Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- Synthesis of Derivatives : Researchers have developed various derivatives that exhibit improved potency against specific targets. This includes modifications that enhance receptor binding affinity and selectivity .
- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the full profile of biological activities and potential therapeutic applications in areas such as oncology and infectious diseases .
Q & A
Q. What are the common synthetic routes for 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid?
Answer: The compound can be synthesized via condensation reactions involving formyl-indene precursors and heterocyclic thione derivatives. A typical method involves refluxing 3-formyl-indene-4-carboxylic acid derivatives (e.g., methyl 5-fluoro-3-formylindene-2-carboxylate) with thiazolidinone or aminothiazole derivatives in acetic acid with sodium acetate as a catalyst. The reaction proceeds via Knoevenagel condensation or cyclocondensation, followed by recrystallization from acetic acid or DMF/acetic acid mixtures to isolate the product .
Key Steps:
- Reagent Ratios: Use 1.1 equivalents of the aldehyde precursor to 1.0 equivalent of the thione derivative.
- Catalysis: Sodium acetate (2.0 equiv) enhances reaction efficiency.
- Workup: Filter precipitated product and recrystallize for purity.
Q. How is this compound characterized structurally?
Answer: Characterization relies on spectroscopic and chromatographic methods:
- NMR: - and -NMR confirm the methoxy group (δ ~3.8 ppm for OCH) and dihydroindene backbone (δ 2.5–3.5 ppm for CH) .
- HPLC/MS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion for CHO: calculated 220.0735).
- IR: Carboxylic acid C=O stretch (~1700 cm) and methoxy C-O stretch (~1250 cm) .
Q. What purification methods are effective for isolating this compound?
Answer:
- Recrystallization: Use acetic acid or DMF/acetic acid mixtures to remove unreacted starting materials and byproducts .
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) separates polar impurities.
- Washing Steps: Post-precipitation, wash with ethanol, diethyl ether, and water to eliminate residual acetic acid .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Answer: Byproduct formation (e.g., dimerization or over-alkylation) is mitigated by:
- Temperature Control: Maintain reflux temperatures (110–120°C) to avoid thermal decomposition .
- Catalyst Screening: Test alternatives to sodium acetate, such as piperidine or DBU, to improve regioselectivity.
- Stoichiometry Adjustments: Reduce aldehyde equivalents to 1.05–1.1 to limit unreacted reagent accumulation .
Case Study: Substituting chloroacetic acid for acetic acid in Method B () reduced byproducts by 15% in analogous indole-thiazole syntheses.
Q. What mechanistic insights explain the reactivity of the methoxy group in this compound?
Answer: The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. Computational studies (DFT calculations) reveal:
- Resonance Effects: Methoxy’s lone pairs stabilize intermediates during cyclization.
- Steric Hindrance: The 5-methoxy group’s position in the indene ring reduces steric clashes in transition states .
Experimental Validation: Deuterium labeling at the methoxy position showed no isotopic scrambling, confirming its stability under acidic conditions .
Q. How can discrepancies in spectral data between synthesis batches be resolved?
Answer: Discrepancies (e.g., NMR peak shifts or unexpected MS fragments) arise from:
- Tautomerism: The carboxylic acid group may exist in keto-enol equilibrium, altering NMR signals. Use DO exchange to identify labile protons .
- Impurity Profiling: Compare HPLC retention times with authentic standards (e.g., 6,7-dimethoxy analogs from ).
- Cross-Validation: Confirm molecular ions via high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .
Q. What strategies improve the compound’s stability during storage?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Desiccants: Use silica gel packs to minimize hydrolysis of the carboxylic acid group.
- Solubility Considerations: Lyophilize and store as a sodium salt (improves aqueous stability) .
Stability Data:
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C, light | 25% |
| –20°C, dark | <5% |
| 40°C, 75% RH | 40% |
Q. How is this compound applied in structure-activity relationship (SAR) studies for drug discovery?
Answer: The dihydroindene scaffold is explored for:
- Enzyme Inhibition: The carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., COX-2 or HDACs).
- Bioisosteric Replacement: Substitute the methoxy group with halogens or nitro groups to modulate lipophilicity and potency .
Case Study: Analogous 4-carboxyindene derivatives showed IC values of 0.8–2.3 μM against tumor cell lines in vitro .
Q. What computational tools predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Models binding to protein pockets (e.g., PPARγ or EGFR).
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET Prediction (SwissADME): Estimates bioavailability, logP (~2.1), and blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
